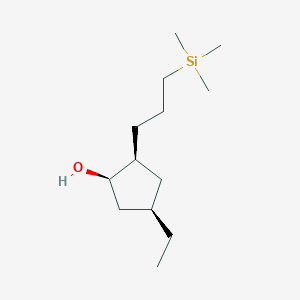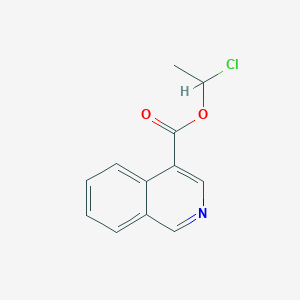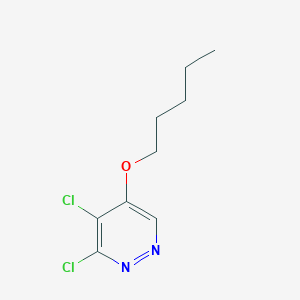![molecular formula C11H8ClN3O B11876030 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 61689-18-7](/img/structure/B11876030.png)
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzonitrile with chloroacetyl chloride followed by cyclization with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted imidazoquinazolines .
Applications De Recherche Scientifique
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimicrobial properties and potential as a therapeutic agent.
Uniqueness
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61689-18-7 |
|---|---|
Formule moléculaire |
C11H8ClN3O |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
7-chloro-1-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8ClN3O/c1-14-4-5-15-10(16)8-6-7(12)2-3-9(8)13-11(14)15/h2-6H,1H3 |
Clé InChI |
OGSGNQXRDMHKDH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN2C1=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)









